molecular formula C4H8N2O3 B1284803 2-[(Methylcarbamoyl)amino]acetic acid CAS No. 56099-63-9

2-[(Methylcarbamoyl)amino]acetic acid

Cat. No.: B1284803
CAS No.: 56099-63-9
M. Wt: 132.12 g/mol
InChI Key: JBGKTLCSARFDPE-UHFFFAOYSA-N
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Description

2-[(Methylcarbamoyl)amino]acetic acid, also known as glycine methylamide or glycine N-methylamide, is a chemical compound . It has a CAS Number of 56099-63-9 and a molecular weight of 132.12 .


Molecular Structure Analysis

The molecular formula of this compound is C4H8N2O3 . The exact structure would require more specific information or a detailed analysis which is not available in the current search results.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 137-141°C .

Scientific Research Applications

Transition Metal Complexes

  • The amino acid derivative [1-(aminomethyl)cyclohexyl]acetic acid was used to produce Schiff base ligands, which were then reacted with metal ions like Co(II), Ni(II), Cu(II), and Zn(II). These complexes exhibited properties like thermal stability, free radical scavenging, and xanthine oxidase inhibitory activities, with the zinc complex showing significant enzymatic activity inhibition (Ikram et al., 2015).

Triorganotin(IV) Derivatives

  • Triorganotin(IV) derivatives of a related compound, 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, were synthesized. Their crystal structures revealed polymeric trans-O2SnC3 trigonal bipyramidal configurations, suggesting potential applications in coordination chemistry (Baul et al., 2002).

Cyclisation Studies

  • 2-(5-Amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid underwent divergent cyclizations with formyl and acetyl electrophiles. This study highlighted the sensitivity of the cyclisation outcome to reagents and reaction conditions, contributing to the field of organic synthesis and heterocyclic chemistry (Smyth et al., 2007).

Structural Characterization

  • The study on the carbon-oxygen barrier in molecules like acetic acid provided insights into the interactions between amino groups and carbonyl groups, as in amides, which is relevant in understanding molecular interactions and reactivity (Wiberg & Laidig, 1987).

Antibacterial and Antifungal Activities

  • Novel 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides were synthesized. These compounds demonstrated potent antibacterial and antifungal activities, indicating potential applications in the development of new antimicrobial agents (Dahiya et al., 2006).

Anticancer Activity

  • The synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was studied for its potential anticancer activity, representing a valuable contribution to medicinal chemistry and cancer research (Liu Ying-xiang, 2007).

Biochemical Analysis

Biochemical Properties

2-[(Methylcarbamoyl)amino]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it is known to interact with enzymes involved in the synthesis and degradation of carbamic acid. These interactions are crucial for maintaining the equilibrium of biochemical pathways involving carbamic acid . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, it has been observed to impact cell signaling pathways, which are essential for cellular communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecules, altering their activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of carbamic acid . These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s role in these pathways is crucial for maintaining metabolic balance and ensuring the proper functioning of cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is essential for its biological activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can exert its effects on cellular processes.

Properties

IUPAC Name

2-(methylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-5-4(9)6-2-3(7)8/h2H2,1H3,(H,7,8)(H2,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGKTLCSARFDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588483
Record name N-(Methylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56099-63-9
Record name N-(Methylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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